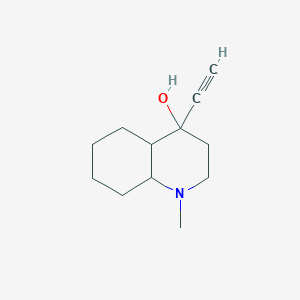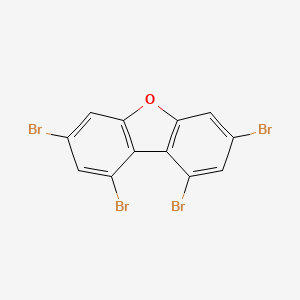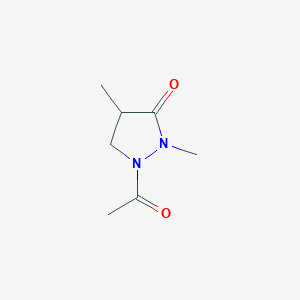![molecular formula C14H10F2N2 B12885119 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in the field of medicinal chemistry The incorporation of fluorine atoms into organic molecules often results in enhanced biological activity, metabolic stability, and lipophilicity
Méthodes De Préparation
The synthesis of 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethyl group into the pyrrolo[2,3-b]pyridine scaffold. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process generally includes N-alkylation followed by in situ hydrolysis and decarboxylation . Industrial production methods may involve metal-mediated photocatalytic and thermal processes, as well as transition-metal-free strategies .
Analyse Des Réactions Chimiques
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Cross-Coupling: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine derivatives, while reduction could produce corresponding alcohols or amines.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to modulate biological activity makes it valuable in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the compound’s binding affinity. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other difluoromethylated compounds, such as:
2-Difluoromethylpyridine: Used as a bioisosteric replacement of pyridine-N-oxide.
N-Difluoromethylated pyridines: These compounds share similar properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which provides distinct physicochemical properties and biological activities.
Propriétés
Formule moléculaire |
C14H10F2N2 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)10-6-7-17-14-11(10)8-12(18-14)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
Clé InChI |
KPHWPXAJBPBMMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


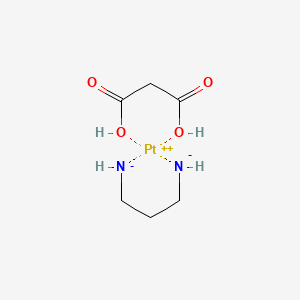
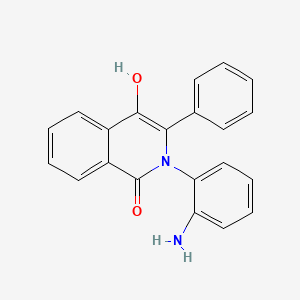


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
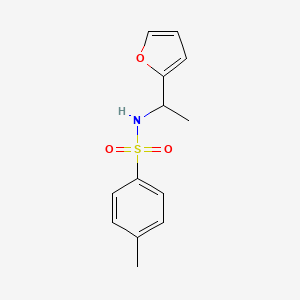
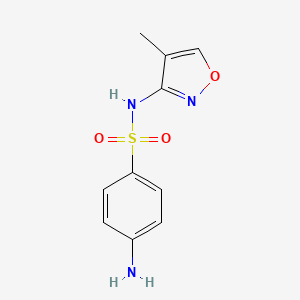
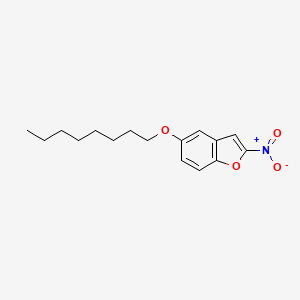
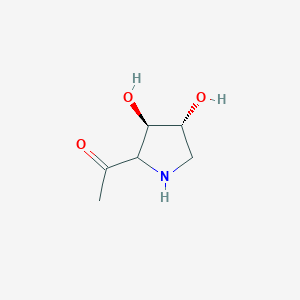
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)
![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
